5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid
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Overview
Description
5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid is a heterocyclic compound with the molecular formula C13H11FO4 It is characterized by a furan ring substituted with a 5-fluoro-2-methoxybenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the furan ring with the 5-fluoro-2-methoxybenzyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 5-formyl furan-2-carboxylic acid.
Reduction: Reduction reactions can modify the functional groups on the furan ring or the benzyl group.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-formyl furan-2-carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares a similar furan ring structure but has different substituents on the benzyl group.
2,5-Furandicarboxylic Acid: Another furan derivative with carboxylic acid groups, used as a precursor for monomer and polymer synthesis.
Uniqueness
5-(5-Fluoro-2-methoxybenzyl)furan-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H11FO4 |
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Molecular Weight |
250.22 g/mol |
IUPAC Name |
5-[(5-fluoro-2-methoxyphenyl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C13H11FO4/c1-17-11-4-2-9(14)6-8(11)7-10-3-5-12(18-10)13(15)16/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
WRTDBNQJODJKBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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